Cas no 22052-81-9 (PENTAFLUOROETHYL ETHYL ETHER)
PENTAFLUOROETHYL ETHYL ETHER Chemical and Physical Properties
Names and Identifiers
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- PENTAFLUOROETHYL ETHYL ETHER
- 1-ethoxy-1,1,2,2,2-pentafluoroethane
- Ethyl pentafluoroethyl ether
- HFE-365
- PC8543
- Pentafluorethyl-ethylether
- Perfluorethyl-Ethylether
- perfluoroethyl ethyl ether
- MFCD01862046
- SCHEMBL1324031
- 1-ethoxy-1, 1, 2, 2, 2-pentafluoroethane
- HFE-365mcf2
- CRJVPUWOURIOCW-UHFFFAOYSA-N
- DTXSID60379749
- 22052-81-9
- PENTAFLUOROETHYLETHYLETHER
- FT-0676405
- AKOS006230252
-
- MDL: MFCD01862046
- Inchi: 1S/C4H5F5O/c1-2-10-4(8,9)3(5,6)7/h2H2,1H3
- InChI Key: CRJVPUWOURIOCW-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(OCC)F
Computed Properties
- Exact Mass: 164.02600
- Monoisotopic Mass: 164.02605559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 0.936
- Boiling Point: 29-30°C
- Refractive Index: 1.3543 (estimate)
- PSA: 9.23000
- LogP: 2.17800
PENTAFLUOROETHYL ETHYL ETHER Customs Data
- HS CODE:2909199090
- Customs Data:
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
PENTAFLUOROETHYL ETHYL ETHER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P273445-50mg |
Pentafluoroethyl Ethyl Ether |
22052-81-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P273445-100mg |
Pentafluoroethyl Ethyl Ether |
22052-81-9 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P273445-500mg |
Pentafluoroethyl Ethyl Ether |
22052-81-9 | 500mg |
$ 95.00 | 2022-06-03 | ||
| Apollo Scientific | PC8543-5g |
Ethyl perfluoroethyl ether |
22052-81-9 | 98% | 5g |
£220.00 | 2024-05-23 | |
| Apollo Scientific | PC8543-25g |
Ethyl perfluoroethyl ether |
22052-81-9 | 98% | 25g |
£595.00 | 2024-05-23 | |
| abcr | AB147943-5 g |
Pentafluoroethyl ethyl ether, 98%; . |
22052-81-9 | 98% | 5 g |
€276.80 | 2023-07-20 | |
| abcr | AB147943-25 g |
Pentafluoroethyl ethyl ether, 98%; . |
22052-81-9 | 98% | 25 g |
€794.50 | 2023-07-20 | |
| abcr | AB147943-5g |
Pentafluoroethyl ethyl ether, 98%; . |
22052-81-9 | 98% | 5g |
€408.40 | 2025-02-19 | |
| abcr | AB147943-25g |
Pentafluoroethyl ethyl ether, 98%; . |
22052-81-9 | 98% | 25g |
€1128.90 | 2025-02-19 |
PENTAFLUOROETHYL ETHYL ETHER Suppliers
PENTAFLUOROETHYL ETHYL ETHER Related Literature
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J. Vijande,M. M. Pi?eiro,D. Bessières,H. Saint-Guirons,J. L. Legido Phys. Chem. Chem. Phys. 2004 6 766
Additional information on PENTAFLUOROETHYL ETHYL ETHER
Professional Introduction to Pentafluoroethyl Ethyl Ether (CAS No. 22052-81-9)
Pentafluoroethyl ethyl ether, chemically designated as C₅F₁₀O, is a fluorinated organic compound with the CAS number 22052-81-9. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and electronic properties. The presence of multiple fluorine atoms in its molecular structure imparts distinct characteristics that make it a valuable reagent and intermediate in various synthetic applications.
The compound's molecular structure consists of an ethyl group linked to a pentafluoroethyl group through an oxygen atom, forming an ether linkage. This configuration results in a highly polar molecule with significant dipole moments, which can influence its interactions with other molecules. The fluorine atoms contribute to the molecule's overall stability and resistance to thermal degradation, making it suitable for use in high-temperature reaction conditions.
In recent years, pentafluoroethyl ethyl ether has been increasingly utilized in the synthesis of pharmaceutical intermediates. Its ability to serve as a versatile building block allows chemists to introduce fluorine atoms into complex molecular frameworks with high precision. This is particularly important in drug development, where fluorine substitution can enhance metabolic stability, binding affinity, and overall pharmacological activity.
One of the most notable applications of pentafluoroethyl ethyl ether is in the synthesis of fluorinated heterocyclic compounds. These heterocycles are widely used in medicinal chemistry due to their diverse biological activities. The compound's reactivity and stability make it an excellent choice for facilitating nucleophilic substitution reactions, which are crucial for constructing complex ring systems. Recent studies have demonstrated its effectiveness in generating nitrogen-containing heterocycles that exhibit promising pharmacological properties.
Furthermore, the use of CAS No. 22052-81-9 in organic synthesis has been explored for its role as a solvent and reaction medium. Its high dielectric constant and low viscosity make it an ideal candidate for facilitating various chemical transformations. Researchers have reported successful applications in transition-metal-catalyzed reactions, where the compound enhances reaction rates and yields by stabilizing reactive intermediates.
The pharmaceutical industry has also leveraged pentafluoroethyl ethyl ether in the development of novel therapeutic agents. Its incorporation into drug molecules has been shown to improve pharmacokinetic profiles, including increased bioavailability and reduced clearance rates. For instance, studies have highlighted its role in synthesizing antiviral and anticancer compounds, where fluorine substitution plays a critical role in modulating drug efficacy.
Recent advancements in computational chemistry have further expanded the utility of pentafluoroethyl ethyl ether. Molecular modeling studies have revealed insights into its interaction with biological targets, providing valuable information for rational drug design. These computational approaches have enabled researchers to predict the binding affinity of fluorinated derivatives, thereby accelerating the discovery process.
The environmental impact of using pentafluoroethyl ethyl ether has also been a subject of interest. While it is not classified as a hazardous substance, its persistence in the environment raises concerns about long-term exposure effects. However, research has shown that proper handling and disposal protocols can mitigate these risks effectively. Efforts are ongoing to develop greener alternatives while maintaining the compound's synthetic advantages.
In conclusion, pentafluoroethyl ethyl ether (CAS No. 22052-81-9) is a multifaceted compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it an indispensable tool for constructing complex molecular architectures. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to remain a cornerstone in both academic and industrial settings.
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